6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
Preparation Methods
The synthesis of 6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrazoloquinoline core structure.
Scientific Research Applications
6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, its unique structure makes it a useful tool for studying the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various signaling pathways, resulting in the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share similar core structures but differ in their specific substituents and functional groups. The unique trifluoromethyl group in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds .
Properties
CAS No. |
184699-13-6 |
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Molecular Formula |
C10H4F3N3O |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
6,7,8-trifluoro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C10H4F3N3O/c11-5-1-3-8-4(10(17)16-15-8)2-14-9(3)7(13)6(5)12/h1-2H,(H2,15,16,17) |
InChI Key |
WSLBTRIMCGJXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(C=NC2=C(C(=C1F)F)F)C(=O)NN3 |
Origin of Product |
United States |
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